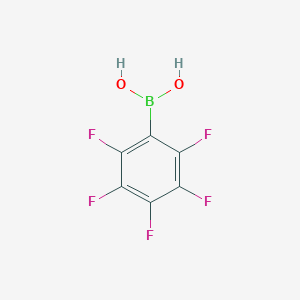

2,3,4,5,6-Pentafluorobenzeneboronic acid

説明

2,3,4,5,6-Pentafluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H2BF5O2 and its molecular weight is 211.88 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .

Mode of Action

The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .

Biochemical Pathways

The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .

Result of Action

The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .

Action Environment

The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.

生化学分析

Biochemical Properties

Pentafluorophenylboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . This reaction is used to synthesize receptor antagonists or enzyme inhibitors . The extreme electronegativity of fluorine substituent induces a strong withdrawing inductive effect, making fluorine a σ-electron acceptor, whereas the electron-donating resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .

Molecular Mechanism

It is known to participate in the palladium-catalyzed Suzuki reaction

生物活性

2,3,4,5,6-Pentafluorobenzeneboronic acid is a fluorinated boronic acid that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by its five fluorine substituents on the benzene ring, which significantly enhance its reactivity and interaction with biological molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

- Molecular Formula : C₆H₂BF₅O₂

- Molecular Weight : 211.88 g/mol

- Melting Point : 250–255 °C

- CAS Number : 1582-24-7

The presence of fluorine atoms contributes to the compound's Lewis acidity and enhances its ability to form complexes with various biomolecules. This property is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This inhibition can lead to significant effects on cellular processes such as apoptosis and cell cycle regulation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The fluorinated structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.

- Anticancer Potential : There is emerging evidence that boronic acids can induce cell death in cancer cells through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against a range of bacterial strains. Below is a summary of Minimum Inhibitory Concentration (MIC) values derived from recent studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate a moderate level of antimicrobial activity that warrants further investigation into its clinical applications.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

The IC50 values suggest that this compound has significant cytotoxic effects on various cancer cells and could be a candidate for further anticancer drug development.

Case Studies

Several case studies have highlighted the potential applications of this compound in biomedical research:

- Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways. The results indicated a promising avenue for developing targeted therapies against resistant cancer types.

- Case Study on Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains of Staphylococcus aureus, the compound demonstrated synergistic effects when combined with traditional antibiotics. This combination therapy could potentially restore sensitivity in resistant bacterial infections.

科学的研究の応用

Palladium-Catalyzed Suzuki Coupling Reactions

PFBBA is prominently used as a coupling reagent in the palladium-catalyzed Suzuki reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

- Case Study : Research by Thermo Scientific highlights its effectiveness in synthesizing complex aromatic products. The reaction conditions typically involve the use of a palladium catalyst alongside PFBBA to achieve high yields and selectivity.

Intermediate in Pharmaceutical Synthesis

PFBBA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorinated groups into organic molecules enhances the biological activity and stability of drugs.

- Example : In a study published by PubChem, PFBBA was utilized to synthesize new fluorinated derivatives of existing drugs, improving their pharmacokinetic properties.

Dyes and Pigments Production

The compound is also employed in the production of dyes and pigments due to its fluorinated aromatic structure, which imparts unique optical properties.

- Application Insight : According to Thermo Fisher, PFBBA is used as a raw material for synthesizing colorants that require high thermal stability and resistance to fading.

Data Table: Applications Overview

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASOMTXTRMYSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379743 | |

| Record name | (Pentafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-24-7 | |

| Record name | (Pentafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。